(2S,3R)-methyl 3-hydroxy-2-(methylamino)butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S,3R)-3-hydroxy-2-(methylamino)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(8)5(7-2)6(9)10-3/h4-5,7-8H,1-3H3/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTAVCVTBAXONH-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Classification Within α Amino Acid Ester Derivatives: Focus on β Hydroxyl and N Methyl Features
The defining features of this molecule, which impart its specific characteristics, are the β-hydroxyl group and the N-methyl group.
β-Hydroxyl Group: The presence of a hydroxyl group on the β-carbon is a characteristic feature of β-hydroxy-α-amino acids. hmdb.ca This functional group can participate in hydrogen bonding, influencing the molecule's conformation and its interactions with other molecules, such as enzymes or receptors. scirp.org The hydroxyl group also provides a handle for further chemical modifications and can play a crucial role in the biological activity of molecules that incorporate this moiety.
N-Methyl Feature: N-methylation of amino acids and their derivatives is a common strategy in medicinal chemistry to enhance their pharmacological properties. The addition of a methyl group to the nitrogen atom can increase the molecule's lipophilicity, which may improve its absorption and distribution in biological systems. Furthermore, N-methylation can protect the peptide bond from enzymatic degradation, thereby increasing the in vivo stability of peptides containing such modified amino acids. nih.gov Conformational studies on N-methylated amino acid derivatives have shown that the N-methyl group can influence the preferred backbone conformation of peptides. researchgate.net
The combination of both a β-hydroxyl and an N-methyl group within the same α-amino acid ester framework provides a unique set of properties that are exploited in various areas of chemical research.
Contextual Significance in Modern Organic Synthesis and Chiral Chemistry
The significance of this compound stems from its densely functionalized and stereochemically defined structure. It is considered a chiral building block, meaning it can be incorporated into a larger molecule to introduce specific stereocenters. The use of such chiral building blocks is a fundamental strategy in asymmetric synthesis.
While specific examples of the use of this compound in total synthesis are not extensively documented in readily available literature, the closely related parent amino acid, N-methyl-L-threonine, and other threonine derivatives are widely used. medchemexpress.comresearchgate.net For instance, derivatives of (2S,3R)-2-amino-3-hydroxybutanoic acid are key intermediates in the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics. google.com The stereochemistry at both the C2 and C3 positions is crucial for the biological activity of these antibiotics.
The synthetic utility of this compound lies in the ability to selectively modify its functional groups. The ester can be hydrolyzed or converted to an amide, the hydroxyl group can be protected or used as a nucleophile, and the amino group can be further functionalized. This versatility allows chemists to construct complex molecular architectures with a high degree of stereocontrol. The field of natural product synthesis, in particular, relies heavily on the availability of such chiral synthons to achieve the synthesis of stereochemically complex targets. ucsf.eduresearchgate.net
Strategies for Diastereoselective and Enantioselective Control
Achieving the desired (2S,3R) configuration of methyl 3-hydroxy-2-(methylamino)butanoate requires sophisticated strategies that can effectively control the formation of its stereoisomers. Key approaches include leveraging the inherent chirality of readily available natural products, employing asymmetric catalysts to guide the stereochemical outcome of reactions, and utilizing chiral auxiliaries to direct transformations.
Chiral Pool Approaches Utilizing Readily Available Precursors
Chiral pool synthesis utilizes naturally occurring enantiomerically pure compounds as starting materials. researchgate.net This approach is advantageous as the initial stereochemistry is already established, reducing the need for complex asymmetric induction steps. For the synthesis of β-hydroxy-α-amino acids, precursors such as amino acids and hydroxy acids are commonly employed. researchgate.net For instance, L-threonine, with its (2S,3R) configuration, serves as a logical starting point. Methodologies involving the manipulation of L-threonine derivatives can provide a direct route to the target molecule, preserving the desired stereochemistry throughout the synthetic sequence.
Another example involves the use of Garner's aldehyde, a versatile chiral building block derived from D-serine, to stereoselectively construct the required stereocenters. elsevierpure.com The synthesis of related β-hydroxy-α-amino acids has been achieved with high stereocontrol starting from this common intermediate. elsevierpure.com
Development and Application of Asymmetric Catalytic Systems
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. researchgate.net This includes both enzymatic resolutions and metal-catalyzed asymmetric reactions.
Enzymatic Resolutions: Enzymes, due to their inherent chirality, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of stereoisomers. nih.govscielo.br Lipases, for example, are widely used for the kinetic resolution of racemic alcohols and esters. nih.govmdpi.com In the context of this compound, a racemic mixture of a suitable precursor could be subjected to enzymatic resolution to isolate the desired enantiomer. scielo.br For instance, Candida rugosa lipases have been successfully used in the kinetic resolution of building blocks for β-blockers, demonstrating the potential of this approach. mdpi.com Similarly, lipases from Pseudomonas fluorescens have been employed for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile. nih.gov Serine hydroxymethyltransferase (SHMT) has also been utilized in the enzymatic preparation of β-hydroxy-α-amino acids, preferentially forming the L-erythro diastereomer from aliphatic aldehydes and glycine (B1666218). google.com
Metal-Catalyzed Asymmetric Reactions: Chiral metal complexes can catalyze reactions to produce a specific stereoisomer with high enantiomeric excess. researchgate.net A notable example is the zinc-ProPhenol-catalyzed direct asymmetric aldol (B89426) reaction between glycine Schiff bases and aldehydes, which affords syn β-hydroxy-α-amino esters with high diastereo- and enantioselectivity. nih.gov Asymmetric hydrogenation of α-amino-β-keto esters using chiral ruthenium, rhodium, or iridium catalysts can produce anti-β-hydroxy-α-amino acids through dynamic kinetic resolution. researchgate.net The use of BINAP-Ru(II) complexes for the asymmetric hydrogenation of 3-oxo carboxylates is a well-established method for producing chiral β-hydroxy esters with high optical purity. orgsyn.org
| Catalytic System | Reaction Type | Product Stereochemistry | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |
| Zinc-ProPhenol | Direct Asymmetric Aldol | syn | High dr and ee |
| Ru/Rh/Ir-Chiral Phosphine | Asymmetric Hydrogenation | anti | High ee |
| BINAP-Ru(II) | Asymmetric Hydrogenation | (R) or (S) | >99% ee |
| Serine Hydroxymethyltransferase | Enzymatic Aldol Condensation | L-erythro | Predominant diastereomer |
| Candida rugosa Lipase | Enzymatic Kinetic Resolution | (S)-enantiomer | High ee |
Auxiliary-Controlled Stereoselective Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. The Evans oxazolidinone auxiliaries are a classic example, widely used in asymmetric aldol reactions to control the formation of new stereocenters. arizona.edu
In the synthesis of β-hydroxy-α-amino acids, pseudoephenamine can be used as a chiral auxiliary. nih.gov The aldolization of pseudoephenamine glycinamide (B1583983) with an aldehyde affords aldol addition products with high stereocontrol, which can then be converted to the desired β-hydroxy-α-amino acid. nih.gov This method has been shown to produce syn-β-hydroxy-α-amino acids in high stereoisomeric purity. nih.gov
Regioselective Functionalization Strategies
Regioselectivity refers to the control of the position of chemical bond formation. In the context of synthesizing this compound, regioselective strategies are crucial for introducing the hydroxyl and methylamino groups at the correct positions (C3 and C2, respectively).
One approach involves the regioselective opening of a chiral epoxide. For instance, starting with a suitable chiral epoxy ester, nucleophilic attack by a methylamine (B109427) equivalent at the C2 position would lead to the desired amino alcohol skeleton. The stereochemistry of the epoxide would dictate the stereochemistry of the final product. The regioselective oxidation of a double bond in a precursor molecule, for example using OsO₄/NMO for dihydroxylation or m-CPBA for epoxidation, can also be a key step in establishing the required functionality. beilstein-journals.org
Novel Synthetic Pathways for the β-Hydroxy-α-amino Ester Skeleton
The development of novel synthetic routes to the β-hydroxy-α-amino ester core structure is an active area of research. One innovative approach is the direct catalytic asymmetric aldol reaction of glycine Schiff bases with aldehydes. nih.govacs.org This method is highly atom-economical as it forms the C-C bond and sets the two adjacent stereocenters in a single step. acs.org Brønsted base catalysis has also been shown to be effective for the syn-selective direct aldol reaction of glycine Schiff bases, yielding β-hydroxy α-amino acids with high diastereo- and enantioselectivity. acs.org
Another novel strategy involves the photocycloaddition of 5-methoxyoxazoles with aldehydes. nih.gov This photoaldol reaction provides a route to erythro-α-amino-β-hydroxy carboxylic acid esters with high diastereoselectivity. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to design chemical processes that are environmentally benign. In the synthesis of this compound, this can be achieved through several strategies.
The use of enzymatic catalysis is inherently green as enzymes operate under mild conditions (aqueous media, ambient temperature and pressure) and are biodegradable. nih.gov Biocatalysis can reduce the need for hazardous reagents and solvents. nih.gov
Atom economy is another key principle. Reactions like the direct asymmetric aldol reaction are highly atom-economical as they incorporate most of the atoms from the reactants into the final product, minimizing waste. acs.org The use of catalytic reagents, both metal-based and enzymatic, is also preferable to stoichiometric reagents as they are used in smaller quantities and can be recycled.
Furthermore, the choice of solvents and reagents is critical. The development of synthetic routes that utilize greener solvents (e.g., water, ethanol) or even solvent-free conditions is a major goal. nih.gov For example, a recent green synthesis of (R)-3-hydroxy-decanoic acid started from the cellulose-derived levoglucosenone, highlighting the use of renewable feedstocks. nih.gov
| Green Chemistry Principle | Application in Synthesis |
| Catalysis | Use of enzymes (e.g., lipases, SHMT) and chiral metal catalysts reduces waste. |
| Atom Economy | Direct asymmetric aldol reactions maximize the incorporation of starting materials into the product. |
| Renewable Feedstocks | Utilizing starting materials derived from biomass (e.g., levoglucosenone). nih.gov |
| Safer Solvents and Reagents | Employing aqueous media for enzymatic reactions and avoiding toxic reagents. |
Selective Transformations of the Hydroxyl Group (e.g., stereospecific transformations, protecting group strategies for synthesis)
The secondary hydroxyl group at the C-3 position is a key site for stereospecific transformations and requires strategic protection during multi-step syntheses to prevent unwanted side reactions.
Stereospecific Transformations: The stereochemistry of the hydroxyl group can direct the outcome of various reactions. For instance, oxidation of the hydroxyl group to a ketone, followed by stereoselective reduction, can either retain the original (3R) configuration or invert it to the (3S) configuration, depending on the choice of reducing agent and reaction conditions. This stereochemical flexibility is crucial for accessing different diastereomers of a target molecule.
Protecting Group Strategies: To achieve regioselectivity in reactions involving the N-methylamino or ester functionalities, the hydroxyl group is often temporarily masked with a protecting group. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal. Common protecting groups for hydroxyl moieties include silyl (B83357) ethers and benzyl (B1604629) ethers. neliti.com
| Protecting Group | Reagents for Protection | Conditions for Deprotection |
| tert-Butyldimethylsilyl (TBDMS) ether | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) |
| Benzyl (Bn) ether | Benzyl bromide (BnBr), NaH | Hydrogenolysis (H₂, Pd/C) |
The selection between these protecting groups often follows an orthogonal strategy, where one can be removed selectively in the presence of the other, allowing for sequential modifications of the molecule. neliti.com
Functionalization and Protection of the N-Methylamino Moiety (e.g., acylation, carbamoylation, Boc-protection for synthetic utility)
The N-methylamino group is a nucleophilic center that readily undergoes a variety of functionalization reactions. However, its reactivity often necessitates protection to avoid interference with reactions at other sites.
Functionalization:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acyl derivatives. This transformation is useful for introducing a wide range of substituents.
Carbamoylation: Treatment with isocyanates affords the corresponding N-carbamoyl derivatives, which are important motifs in many biologically active compounds.
Protection Strategies: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. evitachem.com The Boc-protection of this compound can be achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
| Reaction | Reagent | Product |
| Boc-Protection | Di-tert-butyl dicarbonate (Boc₂O) | (2S,3R)-methyl 2-(tert-butoxycarbonyl(methyl)amino)-3-hydroxybutanoate |
| Acylation | Acetyl chloride, pyridine | (2S,3R)-methyl 2-(N-methylacetamido)-3-hydroxybutanoate |
These protection and functionalization strategies are fundamental in peptide synthesis and the creation of complex molecular architectures. ug.edu.pl
Ester Group Manipulations and Interconversions (e.g., hydrolysis to the corresponding acid, transesterification)
The methyl ester group can be readily transformed into other functional groups, providing further avenues for derivatization.
Hydrolysis: The most common transformation of the ester group is its hydrolysis to the corresponding carboxylic acid, (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid (N-methyl-L-threonine). nih.gov This is typically achieved under basic conditions (saponification) using aqueous sodium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis is also possible but may be slower.
Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of various alkyl or aryl groups at the ester position, which can modify the compound's physical and chemical properties.
| Reaction | Conditions | Product |
| Hydrolysis | 1. NaOH (aq) 2. H₃O⁺ | (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | (2S,3R)-alkyl 3-hydroxy-2-(methylamino)butanoate |
These manipulations of the ester group are essential for creating derivatives with tailored properties for specific applications. mdpi.comorganic-chemistry.org
Exploration of Rearrangement and Elimination Reactions
The β-amino alcohol motif present in this compound makes it a candidate for rearrangement and elimination reactions, leading to the formation of new structural frameworks.
Rearrangement Reactions: Under certain conditions, β-amino alcohols can undergo rearrangement reactions. researchgate.net For instance, activation of the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) followed by treatment with a base can induce a 1,2-migration of the amino group, leading to a rearranged product. The stereochemical outcome of such rearrangements is often highly dependent on the substrate and reaction conditions.
Elimination Reactions: Elimination of the hydroxyl group can lead to the formation of an unsaturated derivative. This can be achieved by converting the hydroxyl into a good leaving group, followed by base-induced elimination. For threonine derivatives, this can result in the formation of dehydroamino acids, which are valuable building blocks in organic synthesis. acs.org A common method involves the formation of an O-tosyl derivative, which then undergoes elimination.
| Reaction Type | Key Intermediate | Product Type |
| Rearrangement | Aziridinium ion | Rearranged amino alcohol |
| Elimination | O-Tosyl derivative | Dehydroamino acid ester |
These reactions significantly expand the synthetic utility of the title compound by providing access to structurally diverse molecules.
Design and Synthesis of Chiral Derivatization Reagents (CDRs) for Analytical and Preparative Applications
The inherent chirality of this compound makes it an excellent starting material for the design and synthesis of chiral derivatization reagents (CDRs). CDRs are used to determine the enantiomeric purity of other chiral compounds by converting the enantiomers into diastereomers, which can then be separated and quantified using techniques like HPLC or NMR spectroscopy. nih.gov
The N-methylamino group can be reacted with various reagents to introduce a chromophore or a fluorophore, which facilitates detection. For example, reaction with reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or dansyl chloride can yield diastereomeric derivatives with strong UV or fluorescence signals. nih.gov
The synthesis of a CDR from the title compound would typically involve:
Activation of the carboxylic acid (obtained after hydrolysis of the methyl ester).
Coupling of the activated acid with a suitable chiral amine or alcohol that contains a reporter group.
The resulting CDR can then be used to react with a racemic mixture of a target analyte, forming diastereomers that can be readily analyzed. This application is crucial in fields such as pharmaceutical analysis and metabolomics, where the determination of enantiomeric excess is of paramount importance. mdpi.com
Strategic Applications of 2s,3r Methyl 3 Hydroxy 2 Methylamino Butanoate As a Chiral Building Block
Role in the Modular Construction of Complex Natural Products and Analogues
The β-hydroxy-α-amino acid motif is a recurring structural feature in a wide array of biologically active natural products, particularly those of peptide or polyketide origin researchgate.netnih.govacs.org. This structural unit is integral to the bioactivity of compounds such as the antibiotic chloramphenicol and various cyclic peptide antibiotics nih.gov. The defined stereochemistry of (2S,3R)-methyl 3-hydroxy-2-(methylamino)butanoate makes it an ideal synthon for introducing this specific chiral fragment during the modular synthesis of complex natural products and their analogues.
For instance, the β-hydroxy/amino acid unit is a common characteristic of many bioactive depsipeptides isolated from marine cyanobacteria . The stereoselective synthesis of these fragments is crucial for the total synthesis and absolute stereochemical assignment of these natural products . By using pre-defined chiral building blocks like this compound, chemists can control the stereochemical outcome of complex syntheses, avoiding the need for challenging stereoselective reactions at later stages and facilitating the construction of libraries of natural product analogues for structure-activity relationship (SAR) studies.
Utilization in the Synthesis of N-Methylated Peptides and Peptidomimetics
The incorporation of N-methylated amino acids into peptide chains is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs nih.govresearchgate.net. N-methylation of the peptide backbone amide nitrogen can significantly alter the molecule's properties. As the compound this compound is an N-methylated derivative of L-threonine methyl ester, it serves as a direct and efficient building block for this purpose medchemexpress.com.
The introduction of an N-methyl group offers several key advantages, which are summarized in the table below.
| Property Affected | Consequence of N-Methylation |
| Proteolytic Stability | Increased resistance to degradation by proteases and peptidases, leading to a longer in vivo half-life. researchgate.netresearchgate.net |
| Conformation | Restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation and improve receptor binding affinity and selectivity. |
| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability. researchgate.net |
| Solubility | Can modulate solubility properties to improve formulation characteristics. |
The use of this compound simplifies the synthesis of N-methylated peptides, bypassing the need for on-resin methylation steps that can sometimes be inefficient or lead to side reactions researchgate.netnih.govspringernature.com. This makes it a valuable reagent for creating peptidomimetics with improved pharmacokinetic profiles, turning otherwise labile peptides into more viable drug candidates researchgate.net.
Precursor for the Development of Novel Chiral Ligands and Catalysts
Chiral ligands and catalysts are fundamental tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. The structural features of this compound—specifically its vicinal amino alcohol functionality and defined stereocenters—make it a theoretically attractive scaffold for the development of new chiral ligands. The amine and hydroxyl groups provide convenient handles for further chemical modification, allowing for the attachment of phosphine, nitrogen, or other coordinating groups. However, while its potential as a precursor is clear, its widespread application in the synthesis of well-established chiral ligands and catalysts is not extensively documented in current literature.
Integration into Advanced Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are highly efficient synthetic strategies that combine three or more reactants in a single step to form complex products. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. The core components of the Ugi four-component reaction (U-4CR) are an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide beilstein-journals.org.
Given that this compound contains a secondary amine, it is a suitable component for the Ugi reaction mdpi.comacs.org. Its integration into an MCR would directly incorporate its chiral backbone into the resulting product, creating complex, stereochemically defined scaffolds in a single, efficient operation. This approach is particularly useful for generating libraries of peptidomimetics and other complex molecules for drug discovery screening researchgate.net. While α-amino acid esters are widely used in MCRs, specific examples detailing the use of this compound were not prominent in the reviewed literature, though its functional groups are well-suited for such transformations beilstein-journals.orgnih.gov.
Applications in the Synthesis of Defined Stereoisomers of Pharmaceutical and Agrochemical Intermediates
One of the most significant applications of this compound and related structures is in the synthesis of key intermediates for pharmaceuticals guidechem.comnih.gov. The precise stereochemistry of these building blocks is paramount, as the biological activity of a drug often resides in a single stereoisomer.
A critical application is found in the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics, a class of potent, broad-spectrum β-lactam agents google.com. The synthesis of these antibiotics relies on key chiral intermediates. For example, a derivative of the (2S,3R)-2-amino-3-hydroxybutanoate backbone is used to produce (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid. This compound, in turn, is a crucial intermediate for the industrial production of 4-AA ((3R, 4R)-3-[(1R)-tert-butyldimethylsilylethyl]-4-acetoxy-2-azetidinone), which is the core structural unit for antibiotics like meropenem and imipenem google.com. The use of a building block with the correct (2S,3R) configuration is essential for establishing the final, correct stereochemistry of the drug molecule researchgate.net.
The table below highlights the connection between the chiral building block backbone and the final pharmaceutical products.
| Chiral Intermediate | Target Drug Class | Example Drugs |
| (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid (derived from the subject compound's backbone) | Carbapenem Antibiotics | Imipenem, Meropenem, Faropenem, Panipenem google.com |
This application underscores the industrial importance of this compound as a chiral starting material for producing life-saving medicines.
Advanced Spectroscopic and Stereochemical Characterization of 2s,3r Methyl 3 Hydroxy 2 Methylamino Butanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Configuration
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity of atoms and their spatial relationships. For (2S,3R)-methyl 3-hydroxy-2-(methylamino)butanoate, both ¹H and ¹³C NMR would be employed to confirm its constitution and relative stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons. For instance, the methyl group of the ester would likely appear as a singlet at approximately 3.7 ppm. The protons attached to the chiral centers, C2 and C3, would show characteristic multiplicities due to spin-spin coupling. The coupling constant (J-value) between the protons on C2 and C3 is particularly informative for determining the relative stereochemistry. In the (2S,3R) or anti configuration, a larger coupling constant is generally observed compared to the syn diastereomer.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique chemical environment will produce a distinct signal. The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 170-185 ppm. The carbons bearing the hydroxyl and amino groups (C3 and C2, respectively) would appear in the range of 50-80 ppm, with their exact shifts influenced by the neighboring substituents. The methyl carbons would have the smallest chemical shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | 170-185 |
| C2 (CH-N) | ~3.0-3.5 | 55-65 |
| C3 (CH-O) | ~4.0-4.5 | 65-75 |
| C4 (CH₃) | ~1.1-1.3 | 15-25 |
| O-CH₃ | ~3.7 | 50-55 |
| N-CH₃ | ~2.3-2.5 | 30-40 |
| N-H | Variable | - |
| O-H | Variable | - |
Note: These are estimated chemical shifts based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Mass Spectrometric Approaches for Molecular Fragmentation and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would be used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Key fragmentation pathways for this molecule would likely involve the loss of the methoxycarbonyl radical (-•COOCH₃) or the methyl group from the N-methylamino substituent. Another common fragmentation for alpha-amino esters is the cleavage of the Cα-Cβ bond. The presence of the hydroxyl group may also lead to the loss of a water molecule. Analysis of the masses of the resulting fragment ions allows for the reconstruction of the molecule's structure.
Interactive Data Table: Expected Mass Spectrometric Fragments
| Fragment Ion | Proposed Structure | Expected m/z |
| [M]⁺ | C₆H₁₃NO₃⁺ | 147 |
| [M - •CH₃]⁺ | C₅H₁₀NO₃⁺ | 132 |
| [M - H₂O]⁺ | C₆H₁₁NO₂⁺ | 129 |
| [M - •OCH₃]⁺ | C₅H₁₀NO₂⁺ | 116 |
| [M - •COOCH₃]⁺ | C₅H₁₂NO⁺ | 88 |
Application of Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment
Chiral chromatography is essential for the separation of stereoisomers. For this compound, which has two chiral centers, there are four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the primary methods for assessing enantiomeric and diastereomeric purity.
The separation on a CSP is based on the differential formation of transient diastereomeric complexes between the stereoisomers and the chiral selector of the stationary phase. This results in different retention times for each stereoisomer, allowing for their quantification. For compounds like the target molecule, derivatization of the amino and hydroxyl groups is sometimes necessary to improve volatility for GC analysis or to enhance the interaction with the CSP in HPLC. The choice of the CSP and the chromatographic conditions (mobile phase, temperature, etc.) is critical for achieving optimal separation.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chirality Confirmation
Circular dichroism (CD) and optical rotatory dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption versus wavelength. The sign and intensity of the CD signals (Cotton effects) are characteristic of the absolute configuration of the molecule and the conformation of its chromophores. For this compound, the ester carbonyl group is the primary chromophore, and its CD spectrum would be sensitive to the spatial arrangement of the substituents at the adjacent chiral centers.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum complements the CD spectrum and can also be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum with that of known compounds or with theoretical predictions.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine would appear in a similar region, typically around 3300-3500 cm⁻¹. The C=O stretching of the ester group will give a strong, sharp absorption band around 1735-1750 cm⁻¹. C-N and C-O stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. While O-H and N-H stretches are typically weak in Raman, the C-C and C-H vibrations of the backbone and methyl groups would be prominent.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | Stretching | 3200-3600 | Broad, Medium |
| N-H (sec. amine) | Stretching | 3300-3500 | Weak-Medium |
| C-H (alkane) | Stretching | 2850-3000 | Medium-Strong |
| C=O (ester) | Stretching | 1735-1750 | Strong |
| C-O (ester) | Stretching | 1000-1300 | Strong |
| C-N (amine) | Stretching | 1020-1250 | Weak-Medium |
X-ray Diffraction Studies for Absolute Stereochemistry (if crystalline form is investigated)
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the absolute stereochemistry of a chiral molecule. If a suitable single crystal of this compound can be grown, XRD analysis can provide a three-dimensional map of the electron density in the crystal, revealing the precise spatial arrangement of all atoms.
The determination of the absolute configuration is often achieved through the anomalous dispersion of X-rays by the atoms in the crystal. This technique allows for the unambiguous assignment of the (S) or (R) configuration at each chiral center. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous characterization of the molecule's stereochemistry. The crystal structure of the related L-threonine has been determined to be in an orthorhombic crystal system. researchgate.net
Computational and Theoretical Investigations of 2s,3r Methyl 3 Hydroxy 2 Methylamino Butanoate
Conformational Analysis and Energy Profiling
The conformational flexibility of (2S,3R)-methyl 3-hydroxy-2-(methylamino)butanoate is a key determinant of its physical and chemical properties. This flexibility arises from the rotation around several single bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers. Computational methods, particularly those based on density functional theory (DFT), are instrumental in identifying these stable conformations and determining their relative energies.
Conformational analysis of analogous compounds, such as L-threonine, has shown that intramolecular hydrogen bonding plays a significant role in stabilizing certain geometries. For this compound, hydrogen bonds can form between the hydroxyl group, the amino group, and the carbonyl oxygen of the ester. The relative energies of these conformers are influenced by a delicate balance of steric hindrance, torsional strain, and these stabilizing intramolecular interactions.
A systematic conformational search, followed by geometry optimization and energy calculation at a reliable level of theory (e.g., B3LYP with a suitable basis set), can generate a potential energy surface. This surface maps the energy of the molecule as a function of its dihedral angles, revealing the most stable conformers and the energy barriers between them.
Table 1: Hypothetical Relative Energies of Stable Conformers of a Threonine Derivative This table presents illustrative data based on typical findings for similar amino acid derivatives, as direct experimental or computational data for the specific title compound is not readily available in the referenced literature.
| Conformer | Dihedral Angles (φ, ψ, χ1) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| I | -60°, -45°, 60° | 0.00 | O-H···O=C, N-H···O-H |
| II | -150°, 150°, 180° | 1.25 | N-H···O=C |
| III | 60°, 60°, -60° | 2.50 | O-H···N |
Note: φ (phi), ψ (psi), and χ1 (chi-1) represent the key dihedral angles defining the backbone and side-chain conformation. The relative energies are calculated with respect to the most stable conformer.
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity. Properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) can be calculated using methods like DFT.
The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. The locations of the HOMO and LUMO can indicate the likely sites for nucleophilic and electrophilic attack, respectively. For a molecule like this compound, the HOMO is often localized on the nitrogen and oxygen atoms, while the LUMO may be centered on the carbonyl carbon.
Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies, offering further insights into the molecule's reactivity profile.
Table 2: Calculated Electronic Properties of a Representative Amino Acid Ester Conformer This table contains representative theoretical values for a molecule of similar size and functionality, as specific data for the title compound is not available.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.5 D |
| Electronegativity (χ) | 2.65 eV |
| Chemical Hardness (η) | 3.85 eV |
Molecular Docking and Dynamics Simulations
In a research context, molecular docking and dynamics simulations can be employed to investigate the binding interactions of this compound with biological macromolecules, such as enzymes. These techniques are crucial in fields like drug discovery and enzymology for predicting the binding mode and affinity of a ligand to a receptor.
Molecular docking algorithms predict the preferred orientation of a molecule when bound to a target, generating a binding score that estimates the strength of the interaction. For instance, if this compound were being investigated as a potential enzyme inhibitor, docking studies could reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions within the enzyme's active site.
Molecular dynamics (MD) simulations provide a more dynamic picture of the binding process. By simulating the movement of atoms over time, MD can explore the conformational changes that occur upon binding and provide a more accurate estimation of the binding free energy. These simulations can also shed light on the role of solvent molecules in the binding event.
Table 3: Illustrative Molecular Docking Results with a Hypothetical Kinase Target This data is for illustrative purposes to demonstrate the output of such a study, as no specific docking studies for the title compound were found.
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.2 |
| Key Interacting Residues | ASP 145, LYS 72, GLU 91 |
| Types of Interactions | Hydrogen bonds, Salt bridge |
In Silico Design of Novel Derivatives with Predicted Synthetic Utility
Computational methods are invaluable for the in silico design of novel derivatives of this compound with tailored properties for specific synthetic applications. By modifying the parent structure and computationally evaluating the properties of the resulting virtual compounds, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.
For example, derivatives could be designed to have altered reactivity, solubility, or stereoselectivity in a particular reaction. Quantum mechanical calculations can be used to predict how different functional groups will affect the electronic properties and, consequently, the reactivity of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the nucleophilicity of the amino group or the electrophilicity of the carbonyl carbon.
Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate structural features with desired synthetic outcomes, further guiding the design process.
Table 4: Predicted Properties of Hypothetically Designed Derivatives This table illustrates how computational predictions can be used to guide the design of new molecules.
| Derivative Modification | Predicted Change in HOMO-LUMO Gap | Predicted Change in Solubility |
|---|---|---|
| Addition of a nitro group | Decrease | Slight Decrease |
| Replacement of methyl ester with ethyl ester | Negligible | Increase |
| Acylation of the amino group | Increase | Decrease |
Theoretical Prediction of Spectroscopic Signatures
Computational chemistry can accurately predict the spectroscopic signatures of molecules, which is extremely useful for the identification and characterization of newly synthesized compounds. The most common spectroscopic techniques for which theoretical predictions are made are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. These calculations can help in the assignment of experimental spectra, especially for complex molecules with overlapping signals. The accuracy of these predictions has significantly improved, making them a reliable tool for structural elucidation.
Similarly, the vibrational frequencies and intensities of a molecule's IR spectrum can be computed. These calculations provide a theoretical vibrational spectrum that can be compared with experimental data to confirm the presence of specific functional groups and to aid in the interpretation of the fingerprint region.
Table 5: Theoretically Predicted Spectroscopic Data for a Threonine Derivative This table presents typical predicted spectroscopic values for a molecule with similar functional groups.
| Spectroscopic Data | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (ppm, -CH(OH)-) | 4.1 |
| ¹³C NMR Chemical Shift (ppm, C=O) | 173.5 |
| IR Frequency (cm⁻¹, O-H stretch) | 3450 |
| IR Frequency (cm⁻¹, C=O stretch) | 1745 |
Future Directions and Emerging Paradigms in the Research of 2s,3r Methyl 3 Hydroxy 2 Methylamino Butanoate
Development of Highly Efficient and Sustainable Synthetic Methodologies
Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing (2S,3R)-methyl 3-hydroxy-2-(methylamino)butanoate. A key goal would be to move away from traditional multi-step syntheses that often involve stoichiometric reagents and harsh reaction conditions. The emphasis will be on atom economy, minimizing waste, and utilizing renewable resources. This could involve the exploration of biocatalytic methods, employing enzymes to achieve high stereoselectivity under mild conditions. Additionally, the development of catalytic asymmetric syntheses from simple, readily available starting materials will be a significant area of interest, aiming for high yields and enantiomeric purities in fewer synthetic steps.
Exploration of Novel Catalytic Transformations
Beyond its synthesis, research into novel catalytic transformations of this compound will be crucial for expanding its utility as a chiral building block. This could involve the selective functionalization of its hydroxyl and methylamino groups. For instance, new catalytic methods for stereoselective oxidation, reduction, or C-H activation at specific positions could lead to the creation of a diverse range of complex chiral molecules. The development of catalysts that can differentiate between the various reactive sites on the molecule will be a key challenge and a significant area of innovation.
Integration with Advanced Synthetic Technologies (e.g., flow chemistry, automated synthesis)
The integration of advanced synthetic technologies is poised to revolutionize the synthesis of complex molecules like this compound. Flow chemistry, for example, offers advantages in terms of safety, scalability, and reaction control. Future studies may focus on developing continuous-flow processes for the synthesis and subsequent transformations of this compound, allowing for rapid optimization and on-demand production. Automated synthesis platforms, guided by machine learning algorithms, could also be employed to explore a wide range of reaction conditions and discover novel synthetic routes with minimal human intervention.
Computational-Assisted Discovery of New Reactions and Applications
Computational chemistry and molecular modeling are expected to play an increasingly important role in guiding future research. Density functional theory (DFT) and other computational methods can be used to predict the reactivity of this compound and to design catalysts for specific transformations. These computational tools can help in understanding reaction mechanisms, predicting stereochemical outcomes, and identifying potential new applications by simulating its interactions with biological targets or materials. This in silico approach can significantly accelerate the discovery and development process, reducing the need for extensive empirical screening.
Potential for Materials Science and Nanotechnology Applications
The unique stereochemistry and functional groups of this compound make it a candidate for applications in materials science and nanotechnology. Future research could explore its use as a chiral ligand for the synthesis of metal-organic frameworks (MOFs) or as a monomer for the creation of novel biodegradable polymers with specific stereochemical properties. In nanotechnology, it could be investigated as a component of self-assembling systems or as a chiral selector for the separation of enantiomers in nanoscale devices. The ability to precisely control the three-dimensional structure at the molecular level is critical for the development of advanced materials with tailored properties.
Q & A
Q. What are the optimal synthetic routes for preparing (2S,3R)-methyl 3-hydroxy-2-(methylamino)butanoate?
The compound can be synthesized via multi-step strategies involving protection/deprotection of functional groups. For example, methyl esters of structurally similar hydroxy amino acids are prepared by reacting amino acid precursors with methylating agents (e.g., methyl iodide) in the presence of sodium hydride (NaH) and DMF at 0°C . Key steps include:
- Amino group protection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during esterification.
- Esterification : Employ anhydrous solvents like tetrahydrofuran (THF) and reagents such as 2,2,2-trifluoroethyl triflate to introduce methyl esters .
- Purification : Utilize reverse-phase C18 column chromatography (acetonitrile/water) or silica gel chromatography (hexane/ethyl acetate) to isolate the product .
Q. How is the stereochemical integrity of this compound confirmed during synthesis?
Stereochemistry is validated using:
- Chiral HPLC : To resolve enantiomers and confirm optical purity.
- 1H-NMR spectroscopy : Coupling constants (e.g., J values for vicinal protons) and splitting patterns help assign stereochemistry. For instance, diastereomeric protons in similar compounds exhibit distinct δ values (e.g., δ 3.71 ppm for methyl esters in CDCl3) .
Q. What characterization techniques are critical for verifying the compound’s structure?
- LCMS : To confirm molecular weight (e.g., [M+H]+ peaks) and detect impurities.
- 1H/13C-NMR : Assign chemical shifts to specific protons (e.g., methylamino δ ~2.54 ppm) and carbons .
- Infrared (IR) spectroscopy : Identify functional groups (e.g., hydroxyl stretches ~3300 cm⁻¹, ester carbonyl ~1700 cm⁻¹).
Advanced Research Questions
Q. How can researchers address contradictory spectral data during structural elucidation?
Contradictions may arise from residual solvents, diastereomeric impurities, or dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:
Q. What methodologies resolve enantiomeric impurities in this compound?
- Kinetic resolution : Use chiral catalysts (e.g., lipases) to selectively hydrolyze undesired enantiomers.
- Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) to crystallize impurities .
- Chromatographic separation : Optimize chiral stationary phases (e.g., amylose-based columns) for HPLC .
Q. How does stereochemistry influence the compound’s interaction with biological targets (e.g., ATP-dependent Clp protease)?
The (2S,3R) configuration likely affects binding affinity due to:
- Spatial orientation : Hydroxy and methylamino groups may form hydrogen bonds with protease active sites.
- Conformational rigidity : The stereochemistry restricts rotational freedom, enhancing target specificity. Computational docking studies (e.g., AutoDock Vina) can model these interactions .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of analogs?
- Stepwise modifications : Synthesize derivatives with altered hydroxy/methylamino groups (e.g., replacing -OH with -OCH3) .
- Biological assays : Test protease inhibition using fluorescence-based activity assays (e.g., FITC-casein degradation).
- Data analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with activity .
Q. How can researchers mitigate challenges in scaling up the synthesis for preclinical studies?
- Solvent optimization : Replace THF with greener solvents (e.g., 2-MeTHF) to improve safety and yield .
- Flow chemistry : Implement continuous reactors for Boc deprotection steps to enhance reproducibility .
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
